

An In-depth Technical Guide to Disperse Yellow 86 (C₁₆H₁₉N₃O₅S)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse Yellow 86

Cat. No.: B076884

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of the disperse dye, **Disperse Yellow 86**. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a technical understanding of this compound.

Core Compound Data

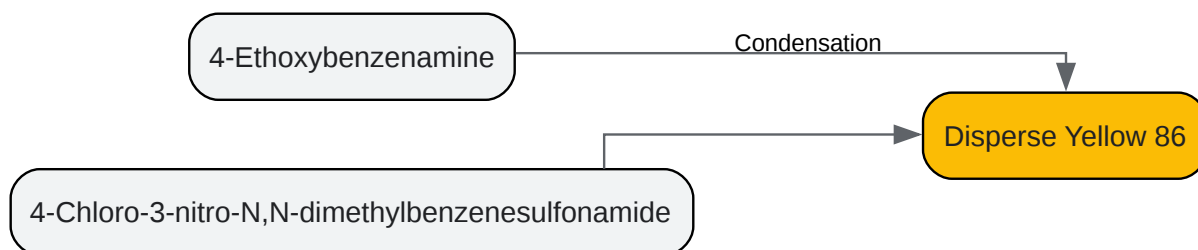
Disperse Yellow 86 is a nitrodiphenylamine dye characterized by its red-light yellow to yellow-orange hue.^[1] It is primarily used in the textile industry for printing on synthetic fibers such as polyester, acetate, and polyamide.^{[1][2]}

Table 1: Physicochemical Properties of **Disperse Yellow 86**

Property	Value
Molecular Formula	C16H19N3O5S
Molecular Weight	365.41 g/mol [1]
CAS Registry Number	12223-97-1[1]
C.I. Name	Disperse Yellow 86[1]
Molecular Structure Class	Nitrodiphenylamine[1]
Appearance	Red-light yellow, yellow-orange powder

Synthesis of Disperse Yellow 86

The manufacturing of **Disperse Yellow 86** involves the condensation reaction between 4-Ethoxybenzenamine and 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide.[1]



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Caption: Synthesis Pathway of **Disperse Yellow 86**.

General Experimental Protocol for Synthesis

While a detailed, publicly available protocol specifically for **Disperse Yellow 86** is scarce, a general procedure for the condensation reaction to form similar nitrodiphenylamine dyes can be outlined as follows. This protocol is illustrative and would require optimization for specific laboratory conditions.

Materials:

- 4-Ethoxybenzenamine

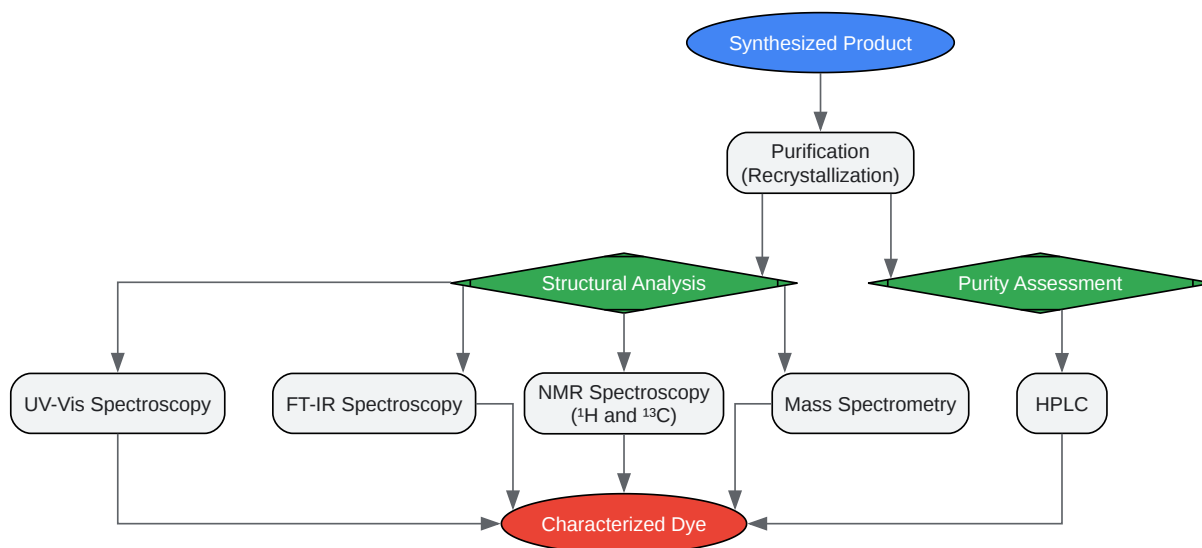
- 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide
- Anhydrous potassium carbonate (or another suitable base)
- A high-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- Hydrochloric acid (for work-up)
- Sodium chloride (for work-up)
- Ethanol or methanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 4-Ethoxybenzenamine and 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide in a suitable volume of DMF.
- **Addition of Base:** Add an excess of anhydrous potassium carbonate to the mixture. The base acts as a scavenger for the hydrochloric acid formed during the reaction.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 100-150°C. The optimal temperature and reaction time need to be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
- **Reaction Work-up:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a large volume of ice-cold water to precipitate the crude product.
- **Isolation of Crude Product:** Filter the precipitate using a Buchner funnel and wash it thoroughly with water to remove any inorganic salts and residual solvent.
- **Purification:** The crude **Disperse Yellow 86** can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.
- **Drying:** Dry the purified product in a vacuum oven at a suitable temperature.

Analytical Characterization

A general workflow for the characterization of synthesized **Disperse Yellow 86** is presented below.



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Caption: General Analytical Workflow for **Disperse Yellow 86**.

Spectroscopic Data (Expected)

While specific spectra for **Disperse Yellow 86** are not readily available, the expected spectroscopic characteristics can be inferred from its structure.

Table 2: Expected Spectroscopic Data for **Disperse Yellow 86**

Technique	Expected Observations
UV-Vis Spectroscopy	An absorption maximum (λ_{max}) in the visible region, characteristic of the yellow color.
FT-IR Spectroscopy	Peaks corresponding to N-H stretching, aromatic C-H stretching, C=C stretching of the aromatic rings, N-O stretching of the nitro group, and S=O stretching of the sulfonamide group.
^1H NMR Spectroscopy	Resonances in the aromatic region corresponding to the protons on the two benzene rings, signals for the ethoxy group (a quartet and a triplet), and a singlet for the N,N-dimethyl group.
^{13}C NMR Spectroscopy	Resonances for all 16 carbon atoms, including those in the aromatic rings, the ethoxy group, and the N,N-dimethyl group.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (365.41 g/mol).

Quantitative Performance Data

The performance of a disperse dye is critical for its application. The following table summarizes the fastness properties of **Disperse Yellow 86** according to standardized testing methods.

Table 3: Fastness Properties of **Disperse Yellow 86**

Property	AATCC Standard	ISO Standard
Light Fastness	6-7	7
Washing Fastness (Fading)	5	5
Washing Fastness (Staining)	5	5
Perspiration Fastness (Fading)	5	5
Perspiration Fastness (Staining)	3	5
Ironing Fastness (Fading)	-	5
Ironing Fastness (Staining)	-	5
(Data sourced from World Dye Variety) ^[1]		

Conclusion

This technical guide provides a foundational understanding of **Disperse Yellow 86**, covering its core properties, synthesis, and analytical characterization. The provided protocols and data are based on general chemical principles and available information for this class of dyes and are intended to serve as a starting point for further research and development. For specific applications, further optimization and detailed analysis are recommended.

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References

- 1. worlddyevariety.com [worlddyevariety.com]
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